1-Benzyl-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea
Description
1-Benzyl-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea is a urea derivative featuring a benzyl group at the N1 position and a cyclopentylmethyl moiety substituted with a 4-methoxyphenyl group at the N3 position. This compound’s structural complexity distinguishes it from simpler aryl-alkyl urea derivatives, making it a candidate for specialized pharmacological or materials science applications .
Propriétés
IUPAC Name |
1-benzyl-3-[[1-(4-methoxyphenyl)cyclopentyl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-25-19-11-9-18(10-12-19)21(13-5-6-14-21)16-23-20(24)22-15-17-7-3-2-4-8-17/h2-4,7-12H,5-6,13-16H2,1H3,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQYKMQAUWKFEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
The synthesis of 1-Benzyl-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Formation of the Benzyl Intermediate: The benzyl group is introduced through a reaction involving benzyl chloride and a suitable nucleophile.
Cyclopentylmethyl Intermediate: The cyclopentylmethyl group is synthesized via a cyclization reaction, often involving a cyclopentyl halide and a base.
Methoxyphenyl Intermediate: The methoxyphenyl group is prepared by reacting 4-methoxyphenylboronic acid with a suitable electrophile.
Coupling and Urea Formation: The final step involves coupling the intermediates and forming the urea moiety through a reaction with an isocyanate or a carbodiimide.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Analyse Des Réactions Chimiques
1-Benzyl-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea undergoes various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Major products formed from these reactions include quinones, amines, and substituted benzyl derivatives.
Applications De Recherche Scientifique
1-Benzyl-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and pharmacological properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of 1-Benzyl-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The methoxyphenyl group can interact with aromatic residues in proteins, while the urea moiety can form hydrogen bonds with active site residues. These interactions can lead to changes in enzyme activity or receptor signaling pathways, resulting in the observed biological effects .
Comparaison Avec Des Composés Similaires
Structural and Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Steric Effects : The target compound’s cyclopentyl group introduces significant steric hindrance compared to linear alkyl chains (e.g., n-butyl in ) or planar aromatic substituents (e.g., p-tolyl in ). This may reduce binding affinity to flat enzymatic pockets but improve selectivity .
- Electronic Effects : The 4-methoxy group in the target compound enhances electron density on the aromatic ring, contrasting with electron-withdrawing halogens (F, Cl) in and . This could modulate interactions with receptors reliant on π-stacking or hydrogen bonding.
- Hydrogen Bonding : Urea derivatives (e.g., target, ) typically form stronger hydrogen bonds via NH groups than thioureas (e.g., ), which may influence solubility and crystallinity .
Activité Biologique
1-Benzyl-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea is a compound that has attracted attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structural features, including a benzyl group, a methoxyphenyl group, and a cyclopentylmethyl group, suggest diverse interactions with biological targets.
Chemical Structure
The chemical structure of 1-Benzyl-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea can be represented as follows:
This compound has a molecular weight of approximately 270.35 g/mol. The presence of functional groups such as urea enhances its reactivity and interaction with biological systems.
Biological Activity Overview
Research indicates that 1-Benzyl-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea exhibits various biological activities, notably:
- Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.
- Anticancer Activity : Investigations into its anticancer properties reveal significant cytotoxic effects on various cancer cell lines.
Antimicrobial Activity
In a study evaluating the antimicrobial properties of related urea compounds, it was found that derivatives exhibited moderate activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 125 to 250 μg/mL, indicating potential as antimicrobial agents .
Anticancer Activity
The anticancer potential of 1-Benzyl-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea has been explored through various in vitro assays. For instance:
- Cell Proliferation Inhibition : Studies using the MTT assay demonstrated that the compound significantly inhibited cell proliferation in cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and Jurkat (leukemia). The IC50 values were found to be in the low micromolar range, suggesting potent activity .
- Mechanism of Action : The compound appears to induce cell cycle arrest in the sub-G1 phase, which is indicative of apoptosis. Flow cytometry analyses confirmed that treated cells showed increased sub-G1 populations, suggesting that 1-Benzyl-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea triggers apoptotic pathways .
Case Study 1: Anticancer Efficacy
A study conducted on Jurkat cells revealed that treatment with 1-Benzyl-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea resulted in an IC50 value of approximately 4.64 µM, demonstrating its effectiveness against this leukemia cell line. The study also included docking simulations which indicated favorable binding interactions with matrix metalloproteinases (MMPs), suggesting a dual mechanism involving both direct cytotoxicity and inhibition of tumor progression .
Case Study 2: Antimicrobial Testing
In another investigation focusing on the antimicrobial effects, derivatives similar to 1-Benzyl-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea were tested against Candida albicans and Bacillus subtilis. Results indicated that while activity was moderate, there is potential for structural modifications to enhance efficacy .
The proposed mechanism of action for 1-Benzyl-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea includes:
- Enzyme Inhibition : The urea moiety may interact with active site residues in enzymes involved in cell proliferation.
- Receptor Binding : The methoxyphenyl group can engage with aromatic residues in target proteins, modulating their activity and leading to downstream effects on cellular signaling pathways.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Benzyl-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling a benzyl isocyanate derivative with a cyclopentylmethylamine intermediate. A two-step approach is common:
Preparation of the cyclopentylmethylamine precursor : Cyclopentane rings are functionalized via Friedel-Crafts alkylation or transition-metal-catalyzed cyclization (e.g., gold(I)-catalyzed methods for steric control) .
Urea formation : Reacting the amine with benzyl isocyanate under anhydrous conditions (e.g., dichloromethane, 0–5°C) to minimize side reactions. Yield optimization requires strict moisture control and stoichiometric monitoring via TLC or HPLC .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of the cyclopentyl and benzyl groups. Aromatic proton splitting patterns (e.g., para-substituted methoxyphenyl) distinguish substituent positions .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion for C21H25N2O2).
- HPLC-PDA : Assesses purity (>95%) and detects polar byproducts .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer :
- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based substrates (e.g., ATPase activity for kinase targets). IC50 values are calculated via dose-response curves .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC50 determination. Include positive controls (e.g., doxorubicin) and solvent controls .
Advanced Research Questions
Q. How can computational modeling guide the design of analogs with enhanced target selectivity?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to predict binding poses in target proteins (e.g., kinase ATP-binding pockets). Focus on key interactions:
- The methoxyphenyl group’s hydrophobic packing.
- Urea’s hydrogen bonding with catalytic lysine residues.
- QSAR studies : Correlate substituent modifications (e.g., cyclopentyl vs. cyclohexyl) with bioactivity using descriptors like logP and polar surface area .
Q. What strategies resolve contradictions in solubility data across different studies?
- Methodological Answer :
- Standardized solubility protocols : Use biorelevant media (e.g., FaSSIF/FeSSIF) at 37°C under nitrogen to mimic physiological conditions. Compare with pure DMSO or water.
- Solid-state analysis : Perform X-ray crystallography or DSC to identify polymorphic forms affecting solubility. For example, amorphous vs. crystalline phases may explain discrepancies .
Q. How can reaction scalability be improved without compromising stereochemical integrity?
- Methodological Answer :
- Flow chemistry : Transition batch synthesis to continuous flow for exothermic steps (e.g., isocyanate coupling). This enhances heat dissipation and reduces racemization.
- Catalyst immobilization : Use polymer-supported catalysts (e.g., Pd/C for hydrogenation) to simplify purification and reuse .
Q. What metabolomic approaches identify off-target effects in preclinical models?
- Methodological Answer :
- LC-MS/MS metabolomics : Profile liver microsomal metabolites to detect reactive intermediates (e.g., glutathione adducts).
- CYP450 inhibition assays : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates. Correlate findings with in silico predictions of metabolic hotspots .
Key Challenges and Recommendations
- Stereochemical Instability : The cyclopentyl group’s conformational flexibility may lead to epimerization. Use chiral HPLC (e.g., CHIRALPAK® columns) for enantiopurity checks .
- Bioavailability Optimization : Incorporate prodrug strategies (e.g., esterification of the urea moiety) to enhance membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
